molecular formula C29H26N2O6 B12421458 Chrysosporazine B

Chrysosporazine B

Cat. No.: B12421458
M. Wt: 498.5 g/mol
InChI Key: IDANOMWCBLGPHR-PLXFJCCSSA-N
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Description

Chrysosporazine B is a phenylpropanoid piperazine alkaloid isolated from marine fish-derived fungi, specifically from the gastrointestinal tract of Australian mullet fish. This compound has garnered attention due to its potent inhibitory effects on P-glycoprotein, a protein associated with multidrug resistance in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysosporazine B is typically isolated from fungal cultures. The fungi are cultivated on solid media, such as potato dextrose agar, under optimized conditions to enhance the production of chrysosporazines. The cultivation process involves miniaturized 24-well plate profiling, UPLC-DAD, and UPLC-QTOF-MS/MS chemical profiling .

Industrial Production Methods

Industrial production of this compound is not yet established due to its recent discovery and the complexity of its biosynthesis. Current methods focus on optimizing fungal cultivation conditions to maximize yield. Precursor-directed biosynthesis has been employed to manipulate in situ biosynthetic performance and outputs .

Chemical Reactions Analysis

Types of Reactions

Chrysosporazine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs .

Scientific Research Applications

Chrysosporazine B has several scientific research applications, including:

Mechanism of Action

Chrysosporazine B exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein, leading to the inhibition of its drug efflux function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chrysosporazine B is unique due to its potent inhibitory effect on P-glycoprotein, which is significantly higher than that of other chrysosporazines. This makes it a valuable compound for overcoming multidrug resistance in cancer therapy .

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

(3R,11S,11aS)-2-acetyl-3-benzoyl-11-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-6-one

InChI

InChI=1S/C29H26N2O6/c1-17(32)30-14-22-26(19-12-24(35-2)28-25(13-19)36-16-37-28)20-10-6-7-11-21(20)29(34)31(22)15-23(30)27(33)18-8-4-3-5-9-18/h3-13,22-23,26H,14-16H2,1-2H3/t22-,23-,26+/m1/s1

InChI Key

IDANOMWCBLGPHR-PLXFJCCSSA-N

Isomeric SMILES

CC(=O)N1C[C@@H]2[C@H](C3=CC=CC=C3C(=O)N2C[C@@H]1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6

Canonical SMILES

CC(=O)N1CC2C(C3=CC=CC=C3C(=O)N2CC1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6

Origin of Product

United States

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